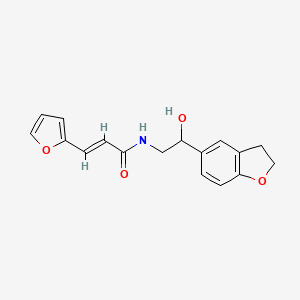

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide

描述

属性

IUPAC Name |

(E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15(12-3-5-16-13(10-12)7-9-22-16)11-18-17(20)6-4-14-2-1-8-21-14/h1-6,8,10,15,19H,7,9,11H2,(H,18,20)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQWSZGBRVDLM-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C=CC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)/C=C/C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the 2,3-dihydrobenzofuran-5-yl intermediate: This can be achieved through the cyclization of an appropriate phenol derivative.

Introduction of the hydroxyethyl group: This step involves the reaction of the intermediate with an ethylene oxide or a similar reagent under basic conditions.

Formation of the acrylamide moiety: The final step involves the reaction of the hydroxyethyl intermediate with furan-2-carboxaldehyde and subsequent condensation with an amine to form the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), or Friedel-Crafts acylation reagents (RCOCl/AlCl3).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated furan derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 299.32 g/mol. Its structure features a furan ring and a benzofuran derivative, which contribute to its reactivity and interaction with biological targets. The presence of hydroxyethyl and acrylamide functional groups suggests potential for diverse chemical reactions, making it a candidate for further exploration in drug development.

Medicinal Chemistry Applications

- Anti-inflammatory Activity :

- Compounds related to benzofuran have been investigated for their anti-inflammatory properties. For instance, studies on 2,3-dihydrobenzofuran derivatives have shown significant anti-inflammatory activity, suggesting that (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide may exhibit similar effects through modulation of inflammatory pathways .

- Drug Development :

Synthetic Methodologies

The synthesis of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The synthetic pathways often include the formation of the acrylamide moiety followed by functionalization at the hydroxyethyl position .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory activity of benzofuran derivatives | Compounds showed significant reduction in carrageenan-induced edema | Potential for developing new anti-inflammatory medications |

| Interaction with biological targets | Structural analysis indicated possible binding sites on enzymes | May lead to targeted drug design strategies |

| Synthesis optimization | Improved yields through modified reaction conditions | Enhances feasibility for large-scale production |

作用机制

The mechanism of action of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

相似化合物的比较

Similar Compounds

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

生物活性

(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the class of acrylamides, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2,3-dihydrobenzofuran derivatives with furan-based compounds under specific conditions. For instance, a method reported in the literature describes the preparation of related compounds through palladium-catalyzed reactions and subsequent functionalization steps .

Antimicrobial Properties

Research has indicated that derivatives of benzofuran, including those similar to (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide, exhibit significant antimicrobial activity. A study on related compounds found that they displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran structures showed minimum inhibitory concentrations (MICs) as low as 1.49 µM against certain bacterial strains .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, compounds exhibiting selective action against tumor cell lines such as HL60 and MCF7 have been documented . The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Cannabinoid Receptor Interaction

The compound may also interact with cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including pain modulation and immune response. A series of studies on related 2,3-dihydrobenzofuran derivatives demonstrated their efficacy as selective CB2 agonists, suggesting that (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide could exhibit similar properties .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

- Step 1 : Coupling of 2,3-dihydrobenzofuran-5-yl derivatives with hydroxyethylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Acrylation using furan-2-ylacryloyl chloride in anhydrous THF at 0–5°C to maintain stereochemical integrity .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water .

- Critical Parameters : Control reaction temperature to prevent epimerization and optimize solvent polarity for intermediate solubility .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the acrylamide double bond (δ 6.2–6.8 ppm for vinyl protons) and hydroxyethyl group (δ 3.4–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 356.12) .

- IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O acrylamide) and 3200–3400 cm⁻¹ (O-H) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Enzyme Inhibition : Kinase inhibition profiling using ADP-Glo™ assays (e.g., EGFR, MAPK) .

- Anti-inflammatory Activity : NF-κB luciferase reporter assay in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify threshold effects .

- Off-Target Profiling : Use proteome-wide affinity chromatography to detect non-specific binding .

- Metabolic Stability Assessment : Incubate with liver microsomes (human/rat) to rule out rapid degradation masking activity .

Q. What computational methods predict the compound’s target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17) to map acrylamide binding to ATP pockets .

- QSAR Modeling : Utilize PubChem descriptors (e.g., XLogP3, topological polar surface area) to correlate structure with cytotoxicity .

- PASS Prediction : Predict activity spectra (e.g., anti-cancer probability > 0.7) based on furan and benzofuran motifs .

Q. How do reaction conditions influence the compound’s stereochemical and electronic properties?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in acrylation, favoring (E)-isomer formation .

- Catalytic Optimization : Pd(OAc)₂/XPhos improves coupling efficiency of dihydrobenzofuran intermediates (yield > 85%) .

- pH-Dependent Reactivity : At pH > 8, the hydroxyethyl group deprotonates, enhancing nucleophilic attack on acryloyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。